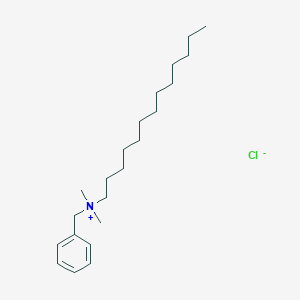

Benzyldimethyl(tridecyl)ammonium chloride

描述

Benzyldimethyl(tridecyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C22H40ClN . It is commonly used as a cationic surfactant and disinfectant due to its antimicrobial properties. This compound is known for its effectiveness in killing bacteria, fungi, and viruses, making it a valuable ingredient in various cleaning and sanitizing products .

准备方法

Synthetic Routes and Reaction Conditions: Benzyldimethyl(tridecyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tridecylamine with benzyl chloride in the presence of a suitable solvent, such as ethanol or water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically purified through crystallization or distillation to remove any impurities .

化学反应分析

Types of Reactions: Benzyldimethyl(tridecyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Secondary or tertiary amines.

Substitution: Substituted quaternary ammonium compounds.

科学研究应用

Antimicrobial Activity

BDTAC exhibits significant antimicrobial properties, making it suitable for use in:

- Pharmaceuticals : It is utilized as a preservative in ophthalmic solutions and topical medications due to its ability to inhibit bacterial growth .

- Personal Care Products : Commonly found in deodorants, mouthwashes, and antiseptic wipes, BDTAC helps maintain hygiene by preventing microbial contamination .

Surfactant Properties

As a surfactant, BDTAC is employed in:

- Cleaning Products : It enhances the efficacy of detergents and disinfectants by reducing surface tension, thereby improving cleaning performance on various surfaces .

- Industrial Applications : Used in formulations for textile softeners and emulsifiers, BDTAC aids in the processing of materials by improving wetting and spreading properties .

Data Tables

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Eye drops, topical antiseptics | Antimicrobial activity against bacteria |

| Personal Care | Deodorants, mouthwashes | Preservative to prevent microbial growth |

| Cleaning Products | Disinfectants for hard surfaces | Surfactant properties enhance cleaning effectiveness |

| Industrial | Textile softeners, emulsifiers | Improves wetting and spreading on surfaces |

Pharmaceutical Use Case

A study highlighted the effectiveness of BDTAC as a preservative in eye drops. The compound demonstrated excellent stability and antimicrobial efficacy against common pathogens associated with ocular infections. The formulation reduced the risk of contamination during storage and use, ensuring patient safety .

Occupational Exposure Study

Research on occupational exposure to quaternary ammonium compounds (including BDTAC) revealed cases of asthma among workers using cleaning products containing these agents. Symptoms were linked to direct exposure during cleaning operations, emphasizing the need for proper handling and safety measures when using BDTAC in industrial settings .

Environmental Impact

While BDTAC is effective in its applications, its environmental impact has been studied extensively. High concentrations can lead to toxicity in aquatic environments, affecting microbial diversity and potentially leading to the development of resistance among certain bacterial strains . Monitoring and regulation are essential to mitigate these effects.

作用机制

Mechanism: Benzyldimethyl(tridecyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis .

Molecular Targets and Pathways: The primary molecular target of this compound is the lipid bilayer of microbial cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, causing increased membrane permeability and eventual cell death .

相似化合物的比较

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.

Cetyltrimethylammonium chloride: A quaternary ammonium compound with a longer alkyl chain, used as a surfactant and antiseptic.

Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain, used in various cleaning and disinfecting applications.

Uniqueness: Benzyldimethyl(tridecyl)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and antimicrobial efficacy. This makes it particularly effective in applications where both strong antimicrobial activity and good surfactant properties are required .

生物活性

Benzyldimethyl(tridecyl)ammonium chloride, a member of the quaternary ammonium compounds (QACs), is widely recognized for its significant biological activity, particularly its antimicrobial properties. This compound is commonly used in various applications, including disinfectants, antiseptics, and preservatives. This article delves into the biological activity of this compound, examining its mechanisms of action, effectiveness against different microorganisms, and relevant research findings.

Chemical Structure and Properties

This compound is a cationic surfactant characterized by its long hydrophobic tridecyl chain and a positively charged nitrogen atom. The molecular formula is , and it is classified under alkylbenzyldimethylammonium chlorides (ADBACs). Its structure facilitates interaction with microbial membranes, which is crucial for its biological activity.

The antimicrobial activity of this compound primarily stems from its ability to disrupt microbial cell membranes. The mechanism involves:

- Membrane Disruption : The cationic nature of the compound allows it to bind to negatively charged components of microbial cell membranes, leading to increased permeability. This results in leakage of essential cellular contents and eventual cell death.

- Protein Denaturation : The compound can also denature proteins within the microbial cells, impairing their metabolic functions and structural integrity.

- Concentration-Dependent Activity : Its effectiveness varies with concentration; lower concentrations may exhibit bacteriostatic effects, while higher concentrations are bactericidal .

Antimicrobial Efficacy

Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacteria : It is effective against both Gram-positive and Gram-negative bacteria. Studies have shown that it has a higher efficacy against Gram-positive strains due to their simpler cell wall structure.

- Fungi : The compound also demonstrates antifungal properties, particularly against yeasts and molds.

- Viruses : Some studies suggest potential antiviral activity, although this is less documented compared to its antibacterial properties .

Comparative Efficacy

The following table summarizes the antimicrobial activity of this compound in comparison with other quaternary ammonium compounds:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi | Viruses |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Limited |

| Benzalkonium Chloride | High | Moderate | High | Limited |

| Dodecylbenzenesulfonic Acid | Moderate | Low | Low | Not effective |

Case Studies and Research Findings

-

Occupational Exposure Study :

A pilot study assessed occupational exposures to cleaning products containing this compound among hospital cleaners. Results indicated significant exposure levels during routine cleaning tasks, highlighting the importance of safety measures when using products containing this compound . -

Environmental Impact Assessment :

Studies on the biodegradation of ADBACs indicate that this compound can degrade under certain conditions, but its persistence in the environment raises concerns about ecological toxicity. The soluble organic carbon removal rates were approximately 100% in simulated treatment processes . -

Toxicological Evaluations :

Toxicity studies reveal that while this compound can be harmful at high concentrations, it exhibits low systemic absorption through intact skin. Acute oral toxicity studies have established LD50 values indicating moderate toxicity levels .

属性

IUPAC Name |

benzyl-dimethyl-tridecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWFQDBQMCDYJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936908 | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-93-6, 8001-54-5, 1330-85-4 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tridecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, ar-dodecyl-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N,N-dimethyltridecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tridecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。